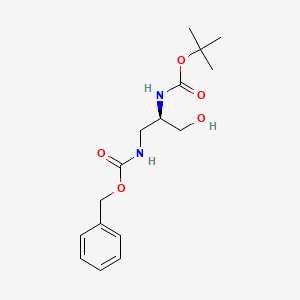

(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate

Overview

Description

Scientific Research Applications

1. Antioxidants in Polymer Degradation

2. Asymmetric Synthesis of Amino Sugars

In asymmetric synthesis, (K. Csatayová et al., 2011) demonstrated the use of a related compound in the diastereoselective synthesis of 3,6-dideoxy-3-amino-L-talose, an important component in biochemical applications.

3. Synthesis of Amino Acid Derivatives

(E. Arvanitis et al., 1998) researched the enantioselective synthesis of 3-aminopropanoic acid derivatives, closely related to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, which are analogs of aromatic amino acids.

4. Chemical Transformations in Organic Synthesis

(Xavier Guinchard et al., 2005) discussed the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones and are essential in various chemical transformations, highlighting the versatility of compounds similar to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate in organic synthesis.

5. Catalysis in Aerobic Oxidation of Alcohols

(Guoqi Zhang et al., 2014) investigated chiral tetranuclear and dinuclear copper(ii) complexes derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde, a compound structurally related to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, for TEMPO-mediated aerobic oxidation of alcohols.

Mechanism of Action

Target of Action

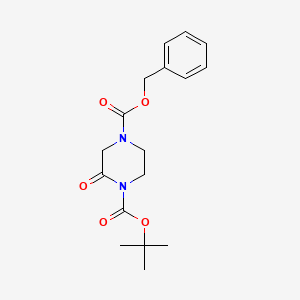

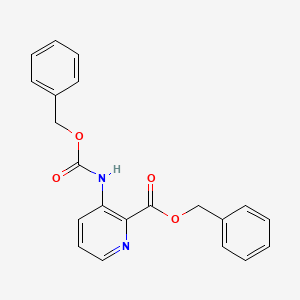

Boc-d-dap(z)-ol, also known as ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate or benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate, is a complex compound used in peptide synthesis

Mode of Action

It is known to be used in the synthesis of peptides, suggesting that it may interact with amino acids or proteins in its target organisms .

Biochemical Pathways

Given its role in peptide synthesis, it may be involved in protein-related pathways .

Result of Action

As a compound used in peptide synthesis, it may contribute to the formation of specific peptide sequences .

properties

IUPAC Name |

benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIQDJDXPRRWIN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)